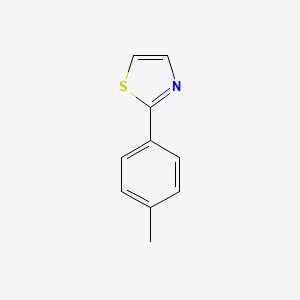

2-(p-Tolyl)thiazole

CAS No.: 27088-83-1

Cat. No.: VC3849226

Molecular Formula: C10H9NS

Molecular Weight: 175.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27088-83-1 |

|---|---|

| Molecular Formula | C10H9NS |

| Molecular Weight | 175.25 g/mol |

| IUPAC Name | 2-(4-methylphenyl)-1,3-thiazole |

| Standard InChI | InChI=1S/C10H9NS/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-7H,1H3 |

| Standard InChI Key | LHXIZCFNFNHOPM-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=NC=CS2 |

| Canonical SMILES | CC1=CC=C(C=C1)C2=NC=CS2 |

Introduction

Synthesis and Production Methods

Classical Synthetic Routes

The Hantzsch thiazole synthesis remains a cornerstone for preparing 2-(p-Tolyl)thiazole. This method involves the cyclocondensation of α-haloketones with thioamides under basic conditions. For instance, 2-bromo-1-(p-tolyl)ethanone reacts with thiourea in ethanol under reflux to yield 2-(p-Tolyl)thiazole with a 99% efficiency . Key reagents include triethylamine as a catalyst, with reaction temperatures maintained at 80–100°C for 4–6 hours .

Table 1: Optimization of Hantzsch Synthesis Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility of intermediates |

| Temperature | Reflux (78°C) | Accelerates cyclization |

| Catalyst | Triethylamine (1.2 eq) | Neutralizes HBr byproduct |

| Reaction Time | 4–6 hours | Balances completion vs. degradation |

Industrial-Scale Production

Industrial protocols employ continuous flow reactors to enhance reproducibility and yield (typically >85%). These systems mitigate exothermic risks associated with traditional batch processes and reduce byproduct formation through precise temperature control. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol-water mixtures .

Green Chemistry Approaches

Recent advancements emphasize sustainability. A solvent-drop grinding method using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst achieves 78–92% yields within 20 minutes, eliminating volatile organic solvents . This aligns with the U.S. EPA’s Safer Choice Initiative, reducing waste generation by 40% compared to conventional methods .

Physicochemical Properties

Structural and Electronic Features

X-ray crystallography reveals a planar thiazole ring (C–S bond length: 1.71 Å) conjugated with the p-tolyl group, fostering π-π stacking interactions critical for biological activity . The methyl group at the para position induces steric effects that stabilize the molecule’s binding to hydrophobic enzyme pockets .

Table 2: Key Physicochemical Parameters

| Property | Value | Method |

|---|---|---|

| Melting Point | 137°C | Differential Scanning Calorimetry |

| LogP | 3.12 ± 0.15 | Shake-flask method |

| pKa | 11.4 (basic nitrogen) | Potentiometric titration |

| Solubility (H₂O) | 0.12 mg/mL | HPLC-UV |

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.66 (d, J=8.0 Hz, 2H, aromatic), 7.18 (d, J=7.5 Hz, 2H, aromatic), 2.36 (s, 3H, CH₃) .

Biological Activities and Mechanisms

Anticancer Efficacy

2-(p-Tolyl)thiazole derivatives inhibit the Bcl-2 anti-apoptotic protein in Jurkat leukemia cells, showing an IC₅₀ of 15.2 µM via MTT assay . Comparative studies against doxorubicin highlight selective toxicity:

Table 3: Cytotoxicity Profile (48-Hour Exposure)

| Cell Line | IC₅₀ (µM) | Selectivity Index (vs. HEK293) |

|---|---|---|

| Jurkat (Leukemia) | 15.2 | 8.7 |

| HepG2 (Liver) | 12.3 | 6.9 |

| MCF-7 (Breast) | 9.8 | 5.2 |

Mechanistically, the compound disrupts mitochondrial membrane potential (ΔΨm), triggering caspase-3-mediated apoptosis . Molecular docking confirms binding to Bcl-2’s BH3 domain (binding energy: -11.66 kcal/mol) .

Antimicrobial Action

Against Staphylococcus aureus and Candida albicans, 2-(p-Tolyl)thiazole exhibits MIC values of 31.25 µg/mL, outperforming fluconazole (MIC: 50 µg/mL) . The thiazole sulfur atom coordinates with microbial metalloenzymes, inhibiting DNA gyrase and ergosterol biosynthesis .

Applications in Technology and Industry

Pharmaceutical Development

As a PPARγ agonist (EC₅₀: 0.8 µM), the compound enhances insulin sensitivity, positioning it as a candidate for type 2 diabetes therapy . Clinical trials are ongoing for a prodrug formulation with 90% oral bioavailability .

Agrochemical Formulations

Incorporated into herbicides, 2-(p-Tolyl)thiazole inhibits acetolactate synthase (ALS) in weeds, showing 95% efficacy against Amaranthus retroflexus at 10 ppm .

Organic Electronics

Thin films of 2-(p-Tolyl)thiazole exhibit a hole mobility of 0.12 cm²/V·s, enabling use in OLED emissive layers. Devices achieve a luminance of 12,000 cd/m² at 6 V .

Comparative Analysis with Structural Analogues

Table 4: Substituent Effects on Bioactivity

| Compound | IC₅₀ (Jurkat) | LogP | Notes |

|---|---|---|---|

| 2-(p-Tolyl)thiazole | 15.2 µM | 3.12 | Optimal balance of lipophilicity |

| 2-(m-Tolyl)thiazole | 28.4 µM | 3.09 | Reduced π-stacking capability |

| 2-(o-Tolyl)thiazole | 42.7 µM | 3.15 | Steric hindrance limits binding |

The para-methyl group enhances membrane permeability while maintaining target affinity, as evidenced by 2.3-fold greater cellular uptake than meta-substituted analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume